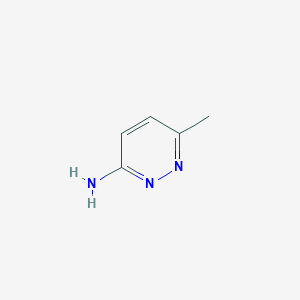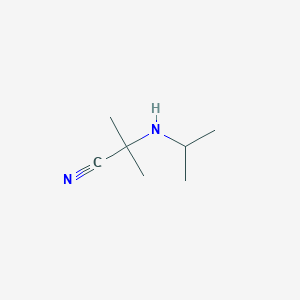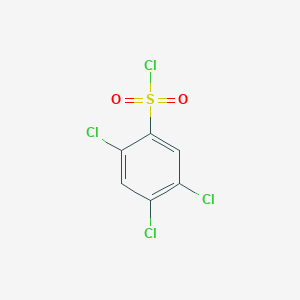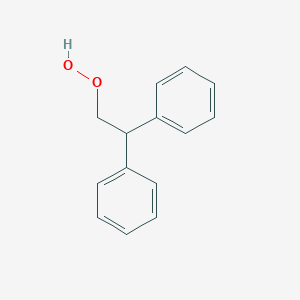
Diphenylethane hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylethane hydroperoxide (DPEH) is a chemical compound that is commonly used in scientific research. It is a powerful oxidizing agent that can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. It is a colorless liquid that is soluble in many organic solvents and can be easily synthesized using a variety of methods.
Mécanisme D'action
Diphenylethane hydroperoxide acts as a powerful oxidizing agent, which means that it is able to donate oxygen atoms to other molecules. This process can initiate chemical reactions and is often used in the synthesis of organic compounds. Diphenylethane hydroperoxide can also be used to generate free radicals, which can be used to study the mechanisms of radical reactions.
Effets Biochimiques Et Physiologiques
Diphenylethane hydroperoxide has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells at high concentrations and can cause oxidative damage to DNA and other cellular components. Diphenylethane hydroperoxide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diphenylethane hydroperoxide in lab experiments is its powerful oxidizing properties. It can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. However, Diphenylethane hydroperoxide can also be highly reactive and can be difficult to handle safely. It can be toxic to cells at high concentrations and can cause oxidative damage to DNA and other cellular components.
Orientations Futures
There are many potential future directions for research involving Diphenylethane hydroperoxide. One area of research could focus on developing new methods for synthesizing Diphenylethane hydroperoxide that are more efficient and environmentally friendly. Another area of research could focus on studying the mechanisms of radical reactions using Diphenylethane hydroperoxide as a tool. Additionally, Diphenylethane hydroperoxide may have potential therapeutic applications in the treatment of inflammatory diseases, and further research could explore this potential.
Méthodes De Synthèse
Diphenylethane hydroperoxide can be synthesized using a variety of methods, including the reaction of benzene with hydrogen peroxide in the presence of a catalyst. Another common method involves the reaction of benzyl alcohol with hydrogen peroxide in the presence of a strong acid catalyst. The synthesis of Diphenylethane hydroperoxide is often carried out under carefully controlled conditions to ensure that the reaction proceeds smoothly and that the final product is of high purity.
Applications De Recherche Scientifique
Diphenylethane hydroperoxide is commonly used in scientific research as a powerful oxidizing agent. It can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. Diphenylethane hydroperoxide is also used in the production of polymers and other materials. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propriétés
Numéro CAS |
16667-00-8 |
|---|---|
Nom du produit |
Diphenylethane hydroperoxide |
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(2-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c15-16-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
NRPVYAIKIHGIGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
Autres numéros CAS |
16667-00-8 |
Synonymes |
diphenylethane hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




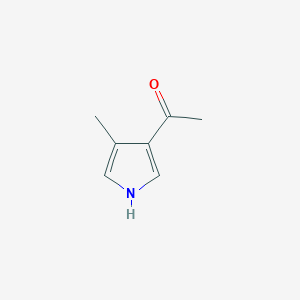
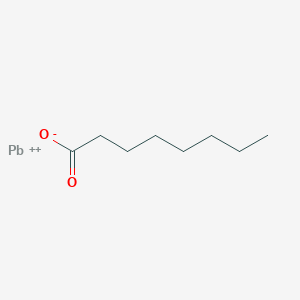
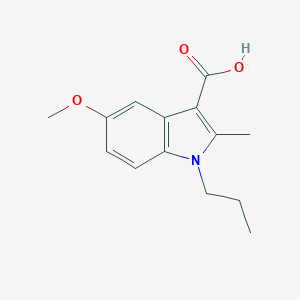
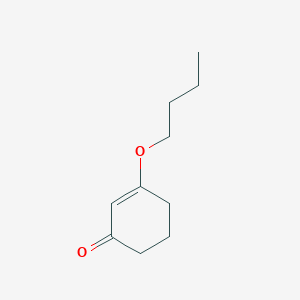
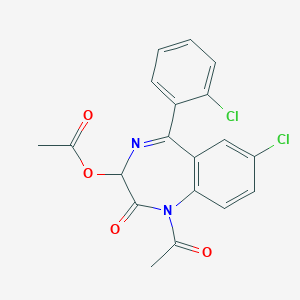
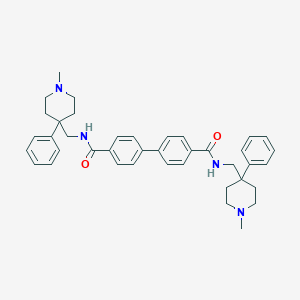
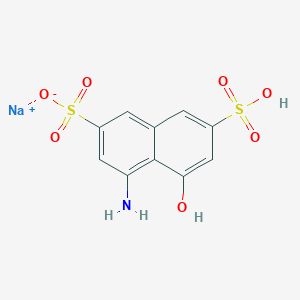
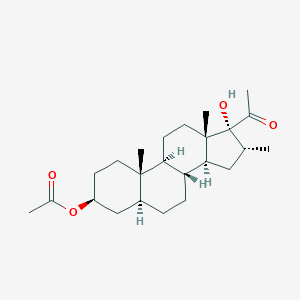
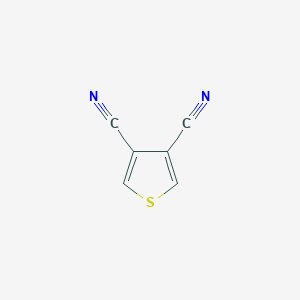
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
